Product packaging for 1,1-Difluorospiro[2.5]octan-6-amine(Cat. No.:CAS No. 1782325-38-5)

1,1-Difluorospiro[2.5]octan-6-amine

Cat. No.: B3110091
CAS No.: 1782325-38-5
M. Wt: 161.19
InChI Key: BSCLVOMPNSVOPF-UHFFFAOYSA-N
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Description

1,1-Difluorospiro[2.5]octan-6-amine (CAS 1782325-38-5) is a synthetically valuable chemical building block with a molecular formula of C8H13F2N and a molecular weight of 161.19 g/mol . Its unique structure, featuring a spiro[2.5]octane core and a 1,1-difluorocyclopropane ring, makes it a compound of high interest in several research domains. In medicinal chemistry, this amine serves as a key rigid scaffold for the synthesis of novel pharmaceutical candidates . The presence of the fluorine atoms is a critical feature, as it can enhance the molecule's hydrophobicity and improve its ability to form non-covalent interactions, such as hydrogen bonds, with specific residues in enzyme binding pockets . This can lead to improved binding affinity and metabolic stability of the resulting drug-like molecules. Beyond pharmaceutical applications, this spirocyclic amine also finds utility in materials science, where it can be utilized in the development of specialty polymers or coatings that require specific mechanical or chemical properties due to its rigid, three-dimensional structure . The compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13F2N B3110091 1,1-Difluorospiro[2.5]octan-6-amine CAS No. 1782325-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluorospiro[2.5]octan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-8(10)5-7(8)3-1-6(11)2-4-7/h6H,1-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCLVOMPNSVOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1,1 Difluorospiro 2.5 Octan 6 Amine Derivatives

Reactions Involving the gem-Difluorocyclopropane Ring System

The gem-difluorocyclopropane (F2CP) moiety is not merely an inert structural element; its inherent ring strain and the strong electron-withdrawing nature of the fluorine atoms make it a versatile reactive handle. rsc.orgnih.govresearchgate.net Transformations of this group typically proceed via selective ring-opening, providing access to a diverse array of fluorinated linear and branched structures.

Transition-metal catalysis is a cornerstone of F2CP chemistry, enabling controlled ring-opening and cross-coupling reactions. These transformations function by converting the F2CPs into valuable fluoroallylic synthons. rsc.orgrsc.org The regioselectivity of the C-C bond cleavage and the subsequent functionalization are highly dependent on the choice of metal catalyst, ligands, and coupling partners.

Palladium-catalyzed reactions have been extensively studied, facilitating the coupling of F2CPs with a wide range of nucleophiles. For instance, using bulky and electron-rich phosphine (B1218219) ligands like BrettPhos or N-heterocyclic carbene (NHC) ligands like IHept, gem-difluorocyclopropanes react with soft carbon nucleophiles such as malonates, β-diketones, and β-keto esters to yield monofluorinated alkenes. rsc.org Similarly, palladium- and nickel-catalyzed cross-coupling reactions with aryl boronic acids have been developed to produce fluoroallyl arenes. rsc.org Amine/palladium dual catalysis has also been employed for the cross-coupling of F2CPs with aldehydes. rsc.org

These reactions typically proceed through a mechanism involving the oxidative addition of the palladium(0) catalyst to a C-C bond of the cyclopropane (B1198618) ring, followed by β-fluoride elimination to form a palladium-π-allyl complex. This intermediate is then attacked by the nucleophile to afford the final product. The choice of ligand is crucial for achieving high efficiency and selectivity. rsc.org

Table 1: Transition-Metal-Catalyzed Ring-Opening Functionalization of gem-Difluorocyclopropanes
Catalyst SystemCoupling Partner (Nucleophile)Product TypeReference
Pd(0) / IHept (NHC Ligand)MalonatesLinearly selective β-fluoroalkenes rsc.org
Pd(0) / BrettPhos (Phosphine Ligand)β-Diketones, β-Keto EstersBranched monofluorinated alkenes rsc.org
Ni(0) / LigandAryl Boronic Acids2-Fluoroallylic arenes rsc.org
Pd(II) / Amine (Dual Catalyst)Aldehydes2-Fluoroallyl aldehydes rsc.org
Rh(I) / LigandAlkenesSecondary and tertiary fluorides (Carbofluorination) rsc.org

The reactivity of the gem-difluorocyclopropane unit can be tuned by the reaction conditions, leading to different modes of bond cleavage. rsc.org While many transition-metal-catalyzed reactions proceed via cleavage of a single C-F bond (after initial C-C bond cleavage), other transformations involving double C-F bond cleavage or no C-F bond cleavage have also been developed. rsc.orgrsc.org

For example, rhodium catalysis can facilitate a carbofluorination of alkenes where a C-F bond is cleaved and then reformed, recycling the fluorine atom with 100% atom economy. rsc.org Mechanistic studies suggest this occurs via an outer-sphere nucleophilic substitution of the alkene onto an allyl-rhodium species. rsc.org In contrast, some copper-catalyzed reactions are proposed to activate a C-F bond first, acting as a Lewis acid, before engaging in transition-metal catalysis. rsc.org

Visible-light-promoted reactions offer an alternative activation strategy. In the presence of a photosensitizer, the ring-opening of aryl-substituted F2CPs can be induced through hyperconjugative interaction of the cyclopropane ring with the photo-oxidized aromatic ring, leading to functionalization. rsc.orgresearchgate.net The electronic properties of substituents on the F2CP can significantly impact reaction efficiency under these conditions, a sensitivity not always observed in transition-metal catalysis. rsc.org

Transformations of the Primary Amine Functionality

The primary amine at the C-6 position of the spiro[2.5]octane core is a key functional group for introducing molecular diversity. Its nucleophilicity and ability to be converted into a wide range of other functional groups make it a focal point for derivatization and for directing further reactions on the scaffold.

The primary amine of 1,1-difluorospiro[2.5]octan-6-amine serves as a versatile handle for synthetic diversification, which is a critical aspect of modern drug discovery for building libraries of related compounds to explore structure-activity relationships (SAR). nih.govrsc.org Spirocyclic scaffolds are increasingly sought after in medicinal chemistry to enhance three-dimensionality and fine-tune physicochemical properties. bldpharm.comnih.gov The amine group can be readily functionalized through standard organic transformations.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Amidine Formation: Condensation with nitriles or other reagents to form amidines, a class of compounds with diverse biological activities. nih.govsemanticscholar.org

The synthesis and subsequent derivatization of novel spirocyclic scaffolds containing piperidine (B6355638) rings (azaspirocycles) highlight the utility of this approach for creating extensive chemical libraries. rsc.org

The amine functionality can act as a directing group to control the regioselectivity of reactions at other positions within the spirocyclic system, particularly through C-H functionalization. researchgate.net This strategy avoids the need for pre-functionalization of the scaffold and allows for the direct installation of new groups onto the inert hydrocarbon framework.

Palladium-catalyzed C-H functionalization is a powerful tool in this context. For alicyclic amines, it is possible to achieve selective C-H activation at sites remote from the nitrogen atom. umn.edu This is often accomplished through a transannular approach, where the amine coordinates to the metal center and directs it to a specific C-H bond that is spatially close due to the conformation of the ring system. umn.edu For the spiro[2.5]octane system, this could enable functionalization of the cyclohexane (B81311) ring at positions such as C-2 or C-10 (relative to the spiro atom).

Furthermore, methods for the direct α-C–H bond functionalization of unprotected cyclic secondary amines have been developed, often proceeding through an intermolecular hydride transfer mechanism without the need for a transition metal. nih.gov While the target compound is a primary amine, its derivatives (e.g., secondary amines formed via mono-alkylation) could potentially undergo such transformations. The use of removable thioamide directing groups has also enabled the enantioselective α-C–H arylation of a wide range of cyclic amines. nih.gov

Cycloaddition and Rearrangement Reactions within the Spiro[2.5]octane Core

The spiro[2.5]octane core, while generally stable, can be induced to participate in cycloaddition and rearrangement reactions, particularly after modification to introduce reactive functional groups or under conditions that generate reactive intermediates like carbocations.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for constructing complex polycyclic systems. The spiro[2.5]octane core itself is saturated and thus unreactive as a diene. However, derivatives such as spiro[2.5]octa-4,7-dien-6-ones, which can be synthesized from related precursors, are suitable dienes for [4+2] cycloadditions. rsc.org The facial stereoselectivity of Diels-Alder reactions involving spirocyclic dienes is a subject of considerable interest, as the spirocyclic framework can effectively shield one face of the diene, leading to high stereocontrol. cdnsciencepub.comresearchgate.net The reactivity of cyclic dienes can be significantly enhanced by spirocyclization, an effect attributed to a reduction in the diene distortion energy required to reach the transition state geometry. nih.gov

Rearrangement reactions can occur within the spiro[2.5]octane core, especially if a carbocation is generated on the cyclohexane ring. Such carbocations could be formed, for example, from the primary amine via diazotization. Once formed, a secondary carbocation at C-6 could undergo a 1,2-hydride shift or an alkyl shift to form a more stable tertiary carbocation. masterorganicchemistry.commasterorganicchemistry.com More complex rearrangements involving ring expansion or contraction are also possible, driven by the release of ring strain or the formation of a more stable carbocationic intermediate. masterorganicchemistry.comyoutube.com For instance, a carbocation adjacent to the cyclopropane ring could potentially trigger a rearrangement involving the opening of the three-membered ring. Unique rearrangements, such as semipinacol-type processes, have been observed in related spirocyclic systems, highlighting the potential for skeletal reorganization. acs.org

Despite a comprehensive search of available scientific literature, no specific studies detailing the elucidation of reaction mechanisms through deuterium (B1214612) labeling and kinetic studies for this compound or its derivatives could be located.

The investigation of reaction mechanisms is a critical aspect of chemical research, providing profound insights into the transformation of molecules. Techniques such as deuterium labeling and kinetic studies are instrumental in this endeavor. Deuterium labeling, the substitution of hydrogen with its heavier isotope deuterium, allows chemists to trace the pathways of atoms and bonds throughout a chemical reaction. By observing the position of deuterium in the product molecules, researchers can infer the nature of transient intermediates and the occurrence of specific bond-breaking and bond-forming events.

Kinetic studies, which measure the rates of chemical reactions under varying conditions (e.g., concentration, temperature), provide quantitative data that helps to distinguish between proposed mechanistic pathways. The determination of reaction orders, activation parameters, and the presence of kinetic isotope effects (where a deuterated molecule reacts at a different rate than its non-deuterated counterpart) are all powerful tools in the mechanistic chemist's arsenal.

While these methodologies are widely applied across organic chemistry to understand the reactivity of novel compounds, it appears that research focusing on the specific mechanistic details of this compound derivatives has not yet been published in the public domain. The presence of the gem-difluoro group on the spirocyclic scaffold introduces unique electronic and steric features that would undoubtedly influence its chemical reactivity, making it an interesting subject for future mechanistic investigations.

Further research in this area would be necessary to provide the detailed findings and data tables as requested in the specified outline. Without such dedicated studies, any discussion on the reaction mechanisms of this particular compound would be purely speculative and fall outside the scope of evidence-based scientific reporting.

Structural Elucidation and Conformational Analysis of 1,1 Difluorospiro 2.5 Octan 6 Amine Scaffolds

Advanced Spectroscopic Characterization for Stereochemical and Regiochemical Assignments

The unambiguous determination of the structure of 1,1-difluorospiro[2.5]octan-6-amine, including its stereochemistry and regiochemistry, relies on a suite of advanced spectroscopic techniques. These methods provide a detailed picture of the atomic connectivity and spatial arrangement of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Spin Systems and Stereochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. The presence of a chiral center at the C6 position and the gem-difluoro group on the cyclopropane (B1198618) ring create a complex molecular environment, leading to intricate NMR spectra.

¹H NMR spectra of these compounds typically exhibit signals for the protons on the cyclohexane (B81311) ring and the cyclopropane ring. The chemical shifts and coupling constants of the methine proton at C6 are particularly diagnostic for determining the stereochemistry of the amine group (axial vs. equatorial).

¹³C NMR provides information on the carbon framework. The carbon atom bonded to the fluorine atoms (C1) shows a characteristic triplet due to one-bond C-F coupling. The chemical shift of C6 is also indicative of the substituent's orientation.

¹⁹F NMR is crucial for characterizing the difluorinated cyclopropane ring. A single signal is typically observed for the two equivalent fluorine atoms, with its chemical shift providing insight into the electronic environment.

A representative, though not exhaustive, summary of expected NMR data is presented below:

NucleusExpected Chemical Shift (ppm)Key Couplings
¹H0.5-1.5 (cyclopropyl H), 1.2-2.5 (cyclohexyl H), 2.5-3.5 (H at C6)J-coupling between adjacent protons
¹³C10-40 (cyclopropyl C), 20-50 (cyclohexyl C), 45-60 (C6), 110-125 (t, C1)¹JCF, ²JCF
¹⁹F-140 to -160

This table is illustrative and actual values can vary based on solvent and specific substitution patterns.

Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Proximity and Connectivity

To unravel the complex spin systems and confirm atomic connectivity, a variety of two-dimensional (2D) NMR experiments are employed. umich.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity within the cyclohexane and cyclopropane rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, aiding in the assignment of protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, it is particularly useful in determining the stereochemistry at C6 by observing NOEs between the C6 proton and other protons on the cyclohexane ring.

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for this compound include N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹) and C-F stretching vibrations (around 1000-1200 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. This technique is crucial for verifying the molecular formula of the synthesized compound.

TechniqueKey Observables
IRN-H stretches (amine), C-H stretches (alkane), C-F stretches
HRMSPrecise m/z for the molecular ion, confirming the elemental formula

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations

While spectroscopic methods provide a wealth of structural information, X-ray crystallography remains the gold standard for the unambiguous determination of absolute stereochemistry and the precise conformation of a molecule in the solid state. uni.lunih.gov For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would definitively establish the three-dimensional arrangement of all atoms. This would include bond lengths, bond angles, and torsional angles, providing an exact picture of the cyclohexane ring's chair conformation and the orientation of the amine substituent.

To date, a public domain crystal structure for this compound has not been reported.

Conformational Preferences and Dynamics of Spiro[2.5]octane Systems

The conformational behavior of the spiro[2.5]octane system is a key determinant of its biological activity, as it dictates the spatial presentation of its functional groups.

Influence of Spirocyclic Ring Strain on Conformation

The spiro[2.5]octane core is characterized by the fusion of a three-membered cyclopropane ring and a six-membered cyclohexane ring through a single carbon atom. The cyclopropane ring possesses significant inherent ring strain due to its acute bond angles. nih.gov This strain has a notable influence on the geometry and conformational flexibility of the adjacent cyclohexane ring. umich.edusemanticscholar.orgresearchgate.net

Computational studies and experimental data on related spiroalkanes suggest that the presence of the spiro-cyclopropyl group can affect the chair-chair interconversion of the cyclohexane ring. The strain can lead to a slight flattening of the cyclohexane ring at the spiro center and can influence the energetic preference for axial versus equatorial positioning of substituents on the cyclohexane ring. In the case of this compound, the conformational equilibrium of the amine group will be a balance between steric interactions and the electronic effects imposed by the strained, fluorinated spiro-cyclopropane moiety.

Impact of gem-Difluorine Substitution on Conformational Energy and Dynamics

The presence of a gem-difluoro group at the C1 position of the spiro[2.5]octane ring system profoundly influences the conformational preferences of the cyclohexane ring. In a non-fluorinated cyclohexane, the chair conformation is the most stable, with substituents preferentially occupying equatorial positions to minimize steric strain. However, the introduction of the CF2 group alters the energetic landscape.

In 1,1-difluorocyclohexane, the chair conformation is still preferred. However, the energetic penalty for the ring to adopt a twist-boat or boat conformation may be altered compared to cyclohexane. The gem-difluoro group can also influence the equilibrium between the two possible chair conformers. In the case of this compound, the spiro-fused cyclopropane ring already introduces a degree of rigidity. enamine.net The addition of the gem-difluoro group is expected to further modulate the energy barriers for ring inversion of the cyclohexane moiety.

The dynamics of the system, including the rate of chair-chair interconversion, are also likely to be affected. The increased polarity and altered bond lengths and angles around the C1 position can be expected to raise the energy barrier for ring inversion compared to the non-fluorinated analog.

FeatureImpact of gem-Difluorination
Ring Conformation The chair conformation of the cyclohexane ring is expected to remain the most stable.
Bond Lengths C-F bonds are short and strong; adjacent C-C bonds may be slightly shortened due to the inductive effect.
Bond Angles The F-C-F bond angle will be less than the ideal tetrahedral angle. The C-C(F2)-C angle within the ring may also be distorted.
Torsional Strain The presence of the CF2 group can alter the torsional strain around the C1-C2 and C1-C6 bonds.
Ring Inversion Barrier The energy barrier for chair-chair interconversion is likely to be influenced by the stereoelectronic effects of the CF2 group.

Comparative Analysis with Non-Fluorinated and Acyclic Analogs

To fully appreciate the conformational impact of the gem-difluoro group, it is instructive to compare this compound with its non-fluorinated counterpart, spiro[2.5]octan-6-amine, and a simple acyclic analog such as 1,1-difluoro-2-propylamine.

Spiro[2.5]octan-6-amine (Non-Fluorinated Analog): The conformational behavior of the non-fluorinated spiro[2.5]octane system is primarily dictated by the steric demands of the fused cyclopropane and the cyclohexane chair preference. Studies on related spiro[2.5]octan-6-ol have shown a free energy difference favoring the equatorial conformer. doi.org For spiro[2.5]octan-6-amine, the amine group at the C6 position can exist in either an axial or equatorial orientation. The equatorial conformer is generally more stable due to the avoidance of 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring. The ring inversion barrier in spiro[2.5]octan-6-ol has been determined, providing a baseline for the dynamics of this ring system. doi.org

Acyclic Analog (e.g., 1,1-difluoro-2-propylamine): In an acyclic system, there is much greater conformational freedom due to rotation around single bonds. The primary conformational considerations for an acyclic analog would be gauche and anti arrangements of substituents to minimize steric and electronic repulsions. The gem-difluoro group would still exert a strong inductive effect, influencing the bond dipoles and potentially favoring certain rotamers. However, the rigid, pre-organized nature of the spirocyclic scaffold is absent. This flexibility in acyclic analogs often comes with an entropic penalty upon binding to a biological target, a disadvantage that rigid scaffolds like spirocycles can overcome. nih.govrsc.org

CompoundKey Conformational FeaturesRelative Flexibility
This compound Rigid spirocyclic framework; chair conformation of the cyclohexane ring is influenced by the stereoelectronic effects of the CF2 group. The amine group can be axial or equatorial, with the equatorial position generally favored.Low
Spiro[2.5]octan-6-amine Rigid spirocyclic framework; chair conformation of the cyclohexane ring. The amine group preferentially occupies the equatorial position to minimize 1,3-diaxial strain. doi.orgLow
1,1-Difluoro-2-propylamine High degree of conformational freedom due to free rotation around C-C single bonds. Conformational preferences are governed by minimizing steric and torsional strain (gauche/anti conformations).High

Theoretical and Computational Chemistry Studies of 1,1 Difluorospiro 2.5 Octan 6 Amine and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity. For 1,1-Difluorospiro[2.5]octan-6-amine, methods like Hartree-Fock theory and, more commonly, Density Functional Theory (DFT) are employed to probe its electronic structure. emerginginvestigators.orgscienceopen.com The introduction of fluorine atoms significantly alters a molecule's properties due to fluorine's high electronegativity. emerginginvestigators.org

Key electronic properties that can be calculated include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. eurjchem.com A larger gap implies higher stability and lower reactivity. For this amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, while the LUMO would be distributed across the σ*-orbitals of the carbon framework, influenced by the electron-withdrawing fluorine atoms. Reactivity descriptors, derived from these calculations, help predict sites for electrophilic and nucleophilic attack. mdpi.com

Table 1: Predicted Electronic Properties of this compound (Illustrative) Calculations based on trends from analogous fluorinated spirocycles at the B3LYP/6-311G(d,p) level.

PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates susceptibility to electrophilic attack.
LUMO Energy2.1 eVIndicates ability to accept electrons.
HOMO-LUMO Gap8.9 eVSuggests high kinetic stability.
Dipole Moment2.5 DReflects overall molecular polarity.
Natural Charge on N-0.95 eConfirms the nucleophilic character of the amine.
Natural Charge on F-0.42 eShows significant electron withdrawal by fluorine.

This table is for illustrative purposes, providing expected values based on computational studies of similar structures. mdpi.com

Density Functional Theory (DFT) Applications in Conformational Analysis and Energy Landscape Mapping

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. This compound has a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring. The cyclohexane ring can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. The amine substituent at the C6 position can be in either an axial or equatorial position in the chair conformation.

DFT calculations are a powerful tool for mapping the potential energy surface and determining the relative stabilities of these conformers. eurjchem.com For the related compound spiro[2.5]octan-6-ol, low-temperature NMR studies found the equatorial conformer to be more stable than the axial one, with a free energy difference of 0.79 kcal/mol. doi.org A similar preference is expected for the amine analog, as the equatorial position minimizes steric hindrance.

The gem-difluoro group on the adjacent cyclopropane ring introduces further steric and electronic constraints that can influence the conformational equilibrium and the barrier to ring inversion. DFT calculations can precisely quantify these energy differences and barriers. By optimizing the geometry of each possible conformer and calculating its single-point energy, a detailed energy landscape can be constructed. eurjchem.com

Table 2: Calculated Relative Energies of this compound Conformers (Illustrative) Based on DFT calculations (ωB97X-D/6-31G(d,p)) of substituted cyclohexanes.

ConformerAmine PositionRelative Energy (kcal/mol)Predicted Population (298 K)
ChairEquatorial0.00~85%
ChairAxial1.15~14%
Twist-Boat-5.50<1%
Boat-6.90<1%

This table is for illustrative purposes. The energy values are typical for substituted cyclohexanes and demonstrate the expected preference for the equatorial chair conformation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to observe processes like conformational changes, rotations, and intermolecular interactions.

For this compound, an MD simulation could be used to study:

Ring Inversion: The transition between the two chair conformations (with the amine flipping from equatorial to axial and vice versa) can be simulated to understand the dynamics and timescale of this process.

Solvent Effects: By placing the molecule in a simulation box filled with solvent molecules (e.g., water, methanol, or a non-polar solvent), one can study how the solvent influences conformational preferences. researchgate.net In aqueous solutions, the amine group will form hydrogen bonds with water molecules, which can stabilize certain conformations. Ab initio MD simulations have been used to study the complex interactions between amines and water, including proton transfer events. nih.govresearchgate.net

Interaction with Biomolecules: MD simulations are invaluable for docking studies, where the molecule is placed in the binding site of a target protein. The simulation reveals how the molecule fits, which interactions (hydrogen bonds, hydrophobic interactions) are most important, and how its conformation adapts to the binding pocket.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts) for Structural Verification

Computational methods are routinely used to predict spectroscopic properties, which serves as a powerful tool for verifying experimentally determined structures. mdpi.com DFT calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants.

The process involves optimizing the molecular geometry and then performing a NMR calculation using a method like Gauge-Including Atomic Orbitals (GIAO). The calculated chemical shifts are then compared to experimental data. A good correlation between the predicted and measured spectra provides strong evidence for the proposed structure and its dominant conformation. mdpi.com For complex molecules with multiple stereoisomers, comparing experimental NMR data with the predicted spectra for all possible isomers can be a definitive way to assign the correct stereochemistry. beilstein-journals.org

The presence of two fluorine atoms in this compound makes ¹⁹F NMR spectroscopy particularly useful. DFT calculations can predict the ¹⁹F chemical shifts and their coupling to nearby protons (H-F) and carbons (C-F), aiding in the complete assignment of the molecule's NMR spectra.

Table 3: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative) Calculated values are typical for GIAO-DFT computations.

Carbon AtomHypothetical Experimental Shift (ppm)Calculated Shift (ppm)Deviation (ppm)
C1 (CF₂)118.5119.2+0.7
C2 (Spiro)35.234.9-0.3
C322.122.5+0.4
C428.928.7-0.2
C534.534.1-0.4
C6 (CH-N)50.851.3+0.5

This table illustrates the typical accuracy of DFT-predicted NMR shifts, which are crucial for structural verification. mdpi.com

Computational Insights into Reaction Mechanisms, Transition States, and Stereoselectivity

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface that connects reactants to products, researchers can identify intermediate structures and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. numberanalytics.com

For reactions involving this compound, such as N-alkylation or N-acylation, computational methods can:

Verify Mechanisms: Competing reaction pathways (e.g., Sₙ1 vs. Sₙ2) can be modeled to determine which is energetically more favorable. numberanalytics.com

Identify Transition States: Algorithms are used to locate the exact geometry of the transition state. Analysis of its vibrational frequencies confirms it is a true saddle point on the energy surface.

Predict Stereoselectivity: The amine at C6 is a stereocenter. In reactions that create a new stereocenter, there is the possibility of forming different diastereomers. Computational modeling of the transition states leading to each diastereomer can predict the product ratio. nih.gov For example, in an organocatalyzed reaction, the calculations can model how the catalyst directs the incoming reagent to a specific face of the molecule, explaining the origin of the observed enantiomeric excess (ee) and diastereomeric ratio (dr). nih.gov This predictive power is essential for designing new stereoselective syntheses. rsc.org

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Spirocyclic Fluorinated Amines

The synthesis of complex spirocycles like 1,1-difluorospiro[2.5]octan-6-amine presents a considerable challenge, necessitating the development of innovative and sustainable synthetic strategies. Current research trends focus on moving away from harsh reagents and multi-step, low-yielding procedures.

Future methodologies are expected to increasingly incorporate principles of green chemistry . This includes the use of photocatalysis, which can enable C-C bond formation and other key transformations under mild, visible-light conditions, potentially offering new routes to spirocyclic amine precursors. mdpi.comacs.org For instance, a photocatalytic hydroaminoalkylation could be envisioned for the construction of the amine-bearing ring. nih.gov

Biocatalysis is another burgeoning field with immense potential for the synthesis of chiral fluorinated amines. rsc.orgnih.gov Enzymes such as transaminases could be employed for the asymmetric synthesis of the amine group on the cyclohexane (B81311) ring, offering high enantioselectivity which is crucial for pharmaceutical applications. rsc.orgmdpi.com The use of biocatalysts can lead to safer, more efficient, and environmentally benign processes. mdpi.com

Strain-release driven synthesis is also a promising avenue. The inherent ring strain in small rings like cyclopropanes can be harnessed to drive the formation of more complex spirocyclic systems. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies for Spirocyclic Fluorinated Amines

MethodologyPotential AdvantagesKey Challenges
Photocatalysis Mild reaction conditions, high atom economy, novel reactivity. mdpi.comresearchgate.netSubstrate scope limitations, optimization of reaction conditions.
Biocatalysis High stereoselectivity, green and sustainable, mild conditions. rsc.orgnih.govEnzyme stability and availability, substrate specificity.
Strain-Release Access to complex scaffolds, high efficiency. nih.govSynthesis of strained precursors, control of reactivity.

Exploration of Bioisosteric Replacements and Scaffold Hopping within the Spiro[2.5]octane Framework

In medicinal chemistry, the spiro[2.5]octane core of this compound is a prime candidate for bioisosteric replacement and scaffold hopping strategies. Bioisosterism, the substitution of one group with another that has similar physical or chemical properties, is a key tactic in drug design to enhance potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

The cyclohexane portion of the spirocycle can be considered a three-dimensional bioisostere of a phenyl ring, offering improved physicochemical properties by moving away from flat aromatic structures. pharmablock.com Research is likely to explore the replacement of the cyclohexane ring with other saturated or partially unsaturated rings of varying sizes to fine-tune the spatial arrangement of substituents and their interactions with biological targets. nih.gov For instance, replacing the cyclohexane with a cyclopentane (B165970) or a cycloheptane (B1346806) ring would alter the conformational profile of the molecule.

Scaffold hopping involves replacing the central molecular core with a structurally different scaffold while retaining similar biological activity. The spiro[2.5]octane framework itself could be a novel scaffold to replace existing cyclic systems in known drug molecules. This can lead to new intellectual property and improved drug-like properties. The inherent rigidity and three-dimensionality of spirocycles make them attractive for this purpose. nih.gov

Table 2: Potential Bioisosteric Replacements for the Cyclohexane Ring in this compound

Original FragmentPotential BioisostereRationale for Replacement
CyclohexaneCyclopentaneAltered ring pucker and substituent orientation.
CyclohexaneCycloheptaneIncreased conformational flexibility.
CyclohexaneTetrahydropyranIntroduction of a heteroatom to modulate polarity and solubility.
CyclohexanePiperidine (B6355638)Introduction of a basic nitrogen for potential new interactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale synthesis to industrial production can be a significant bottleneck. Flow chemistry , where reactions are run in continuous streams through a reactor, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. rsc.orgmit.edu

For the synthesis of fluorinated compounds like this compound, flow chemistry can be particularly beneficial. Fluorination reactions can be highly exothermic and may use hazardous reagents; flow reactors allow for precise temperature control and the safe handling of reactive intermediates. chemistryworld.comresearchgate.netresearchgate.net

The integration of flow chemistry with automated synthesis platforms will enable the rapid generation of libraries of spirocyclic amine derivatives for high-throughput screening. nih.govresearchgate.net Automated systems can systematically vary substituents on the spirocyclic scaffold, allowing for a more comprehensive exploration of the chemical space and the rapid identification of compounds with desired properties. researchgate.net

Advanced Characterization Techniques for Complex Spirocyclic Systems at the Atomic Level

The rigid, three-dimensional structure of spirocycles necessitates the use of advanced analytical techniques for unambiguous structural and stereochemical assignment.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool. libretexts.orglibretexts.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning the complex proton and carbon signals and determining the connectivity within the spirocyclic framework. nih.govnationalmaglab.orgyoutube.com NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of atoms, helping to elucidate the molecule's conformation and relative stereochemistry.

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, angles, and the absolute configuration of chiral centers. harvard.com Obtaining single crystals of sufficient quality can be a challenge, but the resulting data is invaluable for understanding the molecule's three-dimensional shape.

Computational chemistry plays an increasingly important role in complementing experimental data. spirochem.comrsc.org Molecular mechanics and density functional theory (DFT) calculations can be used to predict stable conformations, analyze electronic properties, and rationalize spectroscopic data. spirochem.comspirochem.com The synergy of NMR, X-ray crystallography, and computational modeling provides a powerful approach for the comprehensive characterization of complex spirocyclic systems.

Expanding the Scope of Applications in Emerging Areas of Chemical Biology and Materials Science

Beyond its potential in medicinal chemistry, the unique properties of this compound and related compounds open doors to applications in other scientific domains.

In chemical biology , fluorinated spirocyclic amines could be developed as novel molecular probes to study biological systems. The fluorine atoms can be useful for ¹⁹F-NMR studies, and the amine handle allows for conjugation to fluorescent dyes, affinity tags, or other reporter groups. nih.gov These compounds could also be explored as organocatalysts , where the chiral spirocyclic framework could induce asymmetry in chemical reactions. harvard.comacs.orgrsc.orgresearchgate.net

In materials science , the rigid, three-dimensional structure of spiro compounds is highly desirable for creating amorphous materials with high thermal and morphological stability. rsc.orgacs.orgrsc.org Spiro-configured molecules are already used in organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.orgacs.orgresearchgate.netacs.org The introduction of fluorine and amine functionalities could be used to tune the electronic properties of these materials, potentially leading to new applications in semiconductors and charge-transport materials. rsc.org

Q & A

Basic: What are the recommended synthetic routes for 1,1-Difluorospiro[2.5]octan-6-amine?

The synthesis typically involves a multi-step approach starting from bicyclic precursors. A common method includes:

  • Step 1 : Formation of the spirocyclic core via intramolecular cyclization using sodium hydride in DMF to stabilize intermediates .
  • Step 2 : Introduction of difluoro groups via electrophilic fluorination reagents (e.g., Selectfluor®) under controlled pH and temperature .
  • Step 3 : Purification via recrystallization or column chromatography, often isolating the hydrochloride salt (CAS 1955530-17-2) to enhance stability .

Basic: How is this compound characterized structurally?

Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR to confirm spirocyclic geometry and fluorine substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (C8_8H14_{14}F2_2N) and isotopic distribution.
  • X-ray Crystallography : Resolves absolute configuration, particularly for stereochemical validation .

Basic: What biological activities are associated with this compound’s spirocyclic structure?

The spirocyclic framework enhances binding affinity to enzymes or receptors, making it a candidate for:

  • Neurological Targets : Interaction with G-protein-coupled receptors (GPCRs) due to conformational rigidity .
  • Antimicrobial Studies : Preliminary in vitro assays against bacterial biofilms show inhibitory effects at micromolar concentrations .

Advanced: How can synthetic yields be optimized for industrial-scale production?

Optimization strategies include:

  • Continuous Flow Reactors : Improve reaction homogeneity and scalability compared to batch methods .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation steps, reducing byproducts .
  • Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (e.g., pH, temp) to maintain reproducibility .

Advanced: How is stereochemical purity ensured during synthesis?

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns to separate enantiomers .
  • Enzymatic Methods : Lipase-mediated kinetic resolution to isolate the desired (R)- or (S)-isomer .
  • Dynamic NMR : Detects racemization risks by analyzing temperature-dependent conformational changes .

Advanced: What mechanistic insights explain its reactivity in substitution reactions?

  • DFT Calculations : Predict nucleophilic attack preferences at the spirocyclic amine, influenced by fluorine’s electron-withdrawing effects .
  • Isotopic Labeling : 18^{18}O tracing in hydrolysis reactions reveals ring-opening pathways and intermediate stability .

Advanced: How should researchers address contradictory data in biological assays?

  • Triangulation : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) .
  • Dynamic Light Scattering (DLS) : Check for aggregation artifacts that may skew IC50_{50} values .
  • Control Experiments : Include fluorine-free analogs to isolate the role of difluoro groups in activity .

Advanced: What methodologies are recommended for studying its pharmacokinetics?

  • In Vitro ADME : Microsomal stability assays (e.g., liver microsomes) to predict metabolic clearance .
  • Plasma Protein Binding : Equilibrium dialysis to quantify unbound fractions relevant to bioavailability .
  • Metabolite Identification : LC-MS/MS to detect oxidative metabolites, particularly at the spirocyclic amine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.